molecular formula C13H20O2 B3051403 [2-(Hexyloxy)phenyl]methanol CAS No. 3351-71-1

[2-(Hexyloxy)phenyl]methanol

Cat. No.: B3051403
CAS No.: 3351-71-1
M. Wt: 208.3 g/mol
InChI Key: BAYXSRGRDHBQOR-UHFFFAOYSA-N
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Description

[2-(Hexyloxy)phenyl]methanol is a benzyl alcohol derivative with a hydroxymethyl (-CH₂OH) group attached to a benzene ring substituted at the ortho position (C-2) with a hexyloxy (-O-C₆H₁₃) group. Its molecular formula is C₁₃H₂₀O₂, and its molecular weight is 208.30 g/mol. The hexyloxy group imparts lipophilicity, while the hydroxymethyl group contributes to hydrogen bonding and solubility in polar solvents. This compound is structurally analogous to other aryl methanols but distinct due to its long-chain alkoxy substituent, which influences its physicochemical and biological properties .

Properties

IUPAC Name

(2-hexoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-2-3-4-7-10-15-13-9-6-5-8-12(13)11-14/h5-6,8-9,14H,2-4,7,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYXSRGRDHBQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=CC=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20290527
Record name [2-(hexyloxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20290527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3351-71-1
Record name NSC69128
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69128
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [2-(hexyloxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20290527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares [2-(Hexyloxy)phenyl]methanol with structurally related aryl methanols:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Applications/Notes
[2-(Hexyloxy)phenyl]methanol C₁₃H₂₀O₂ 208.30 -CH₂OH (C-1), -O-C₆H₁₃ (C-2) Likely soluble in methanol, ethanol; low water solubility Intermediate in organic synthesis; potential surfactant properties due to amphiphilic structure.
2-Methoxyphenethyl Alcohol C₉H₁₂O₂ 152.19 -CH₂CH₂OH (C-1), -OCH₃ (C-2) Density: 1.076 g/mL; soluble in alcohols Used in fragrance and pharmaceutical synthesis.
{2-[(2-Methylphenyl)methoxy]phenyl}methanol C₁₅H₁₆O₂ 228.29 -CH₂OH (C-1), -OCH₂(C₆H₄-CH₃) (C-2) Limited data; expected lipophilic Specialty chemical for polymer or coating applications .
[2-(Oxolan-2-ylmethoxy)phenyl]methanol C₁₂H₁₆O₃ 208.25 -CH₂OH (C-1), -OCH₂(oxolane) (C-2) Moderate polarity due to oxolane ring Potential use in drug delivery systems.

Key Findings:

Lipophilicity: The hexyloxy group in [2-(Hexyloxy)phenyl]methanol enhances its hydrophobicity compared to methoxy or smaller alkoxy derivatives (e.g., 2-Methoxyphenethyl Alcohol). This property may favor its use in lipid-based formulations or as a surfactant .

Synthetic Routes: Similar to other aryl methanols, [2-(Hexyloxy)phenyl]methanol can be synthesized via Williamson ether synthesis or nucleophilic substitution, followed by reduction of a carbonyl intermediate .

Safety : Handling precautions for benzyl alcohol derivatives (e.g., ventilation, protective equipment) apply, as inferred from safety data sheets of related compounds .

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